(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
The compound (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is an organic molecule that consists of a pyrazole ring substituted with a cyclopropylmethyl group at one nitrogen atom and a thiophen-3-yl group at the third carbon atom. The compound also has a hydroxymethyl group attached to the fifth carbon of the pyrazole ring. Such a structure suggests its potential utility in various scientific research fields, including chemistry, biology, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, one might start from basic precursors such as cyclopropylmethylamine and thiophene. The synthesis generally involves the following key steps:
Formation of 3-(thiophen-3-yl)-1H-pyrazole: : This can be achieved by cyclization of the appropriate hydrazine with thiophen-3-carboxaldehyde.
Alkylation of pyrazole: : The intermediate 3-(thiophen-3-yl)-1H-pyrazole is then alkylated with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.
Hydroxymethylation: : The resulting (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but at a larger scale with optimizations for cost-efficiency and yield. This includes using continuous flow reactors for more precise control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: : Reduction of the potential carbonyl (if oxidized) back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: : The hydroxyl group can be substituted by other groups using appropriate reagents like thionyl chloride to form chlorides or tosylates.
Common Reagents and Conditions
Oxidation: : PCC, DMSO (Dimethyl sulfoxide).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Thionyl chloride, tosyl chloride.
Major Products Formed
Oxidation: : (1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanone
Reduction: : Original compound or its derivatives.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine
In medicinal chemistry, (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol could be explored for its potential pharmacological activities, especially in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the chemical industry, it might be utilized in the development of novel materials or as a chemical intermediate in various synthetic pathways.
Mechanism of Action
The mechanism by which (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects would depend on its application. For instance, if used as a drug, it might interact with biological targets like enzymes or receptors, modulating their activity through binding interactions. Its molecular structure allows for diverse interactions, enabling it to fit into various biological pathways.
Comparison with Similar Compounds
When compared to similar compounds such as (1-(cyclopropylmethyl)-3-(phenyl)-1H-pyrazol-5-yl)methanol and (1-(cyclopropylmethyl)-3-(thiazol-3-yl)-1H-pyrazol-5-yl)methanol, (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol stands out due to its thiophene ring, which provides unique electronic properties and potential for additional interactions in biological systems. The thiophene group can enhance the compound's reactivity and binding affinity compared to its phenyl or thiazol counterparts.
List of Similar Compounds
(1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazol-5-yl)methanol
(1-(Cyclopropylmethyl)-3-(thiazol-3-yl)-1H-pyrazol-5-yl)methanol
This concludes the detailed article on this compound. Quite the versatile molecule, isn’t it?
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-7-11-5-12(10-3-4-16-8-10)13-14(11)6-9-1-2-9/h3-5,8-9,15H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYRPSRYOSVESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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